molecular formula C15H11N5OS B2438884 3-(Phenoxymethyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874466-43-0

3-(Phenoxymethyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B2438884
CAS RN: 874466-43-0
M. Wt: 309.35
InChI Key: NVSLXRAUTXNQHM-UHFFFAOYSA-N
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Description

The compound “3-(Phenoxymethyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . The structure–activity relationship of these compounds is of profound importance in drug design, discovery, and development .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives involves several synthetic approaches . One of the routes involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulating the triazole ring on thiadiazine .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can manifest substituents around it in defined three-dimensional representations . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are diverse. For instance, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 h afforded a low yield (30%) of N,N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenoxy)-acetamide) (8a) .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is largely dependent on their biological activity. For instance, in their role as antimicrobial agents, these compounds have been found to exhibit IC50 values of 0.87±0.09 to 8.32±1.21 µM against the urease enzyme, as compared with thiourea as the positive control .

Future Directions

The future directions in the research of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, including “3-(Phenoxymethyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole”, involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

3-(phenoxymethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5OS/c1-2-4-12(5-3-1)21-10-13-17-18-15-20(13)19-14(22-15)11-6-8-16-9-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSLXRAUTXNQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenoxymethyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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